N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 Receptor Antagonists
One of the primary applications of structurally similar compounds to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is as potent serotonin-3 (5-HT3) receptor antagonists. Research conducted by Harada et al. (1995) on related benzamide derivatives highlighted their potential in inhibiting the von Bezold-Jarisch reflex in rats, which is significant for treating conditions such as chemotherapy-induced nausea and vomiting. Their study demonstrated the importance of specific structural modifications to enhance 5-HT3 receptor antagonistic activity, potentially guiding future development of related compounds (Harada et al., 1995).
Heterocyclic Hybrid Molecules
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, showcasing the versatility of similar compounds in creating molecules with potential applications in various fields, including nonlinear optical (NLO) properties and pharmacological activities. These compounds, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, underline the compound's significance in creating innovative molecules with diverse applications (Almansour et al., 2016).
Antimicrobial and Anticancer Agents
Research into novel benzoxepine-1,2,3-triazole hybrids by Kuntala et al. (2015) and the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) demonstrate the potential of structurally related compounds in developing new antibacterial and anticancer agents. These studies indicate that compounds with a similar structural framework can be synthesized to target specific bacterial strains and cancer cell lines, offering promising avenues for new therapeutic options (Kuntala et al., 2015); (Palkar et al., 2017).
Advanced Material Synthesis
The synthesis and characterization of novel aromatic polyimides by Butt et al. (2005) provide an example of how related compounds could be used in the development of new materials with high thermal stability and specific physical properties. This research highlights the potential application of structurally similar compounds in materials science, particularly for creating polymers with desirable thermal and physical characteristics (Butt et al., 2005).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-23-17-11-10-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWKCVPJEHXGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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